molecular formula C10H12O3 B13259725 [3-(4-Methoxyphenyl)oxiran-2-yl]methanol CAS No. 1823871-42-6

[3-(4-Methoxyphenyl)oxiran-2-yl]methanol

Cat. No.: B13259725
CAS No.: 1823871-42-6
M. Wt: 180.20 g/mol
InChI Key: WWEWCYHYHOYFKO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxyphenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of 4-methoxyphenylacetaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methoxyphenyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(4-Methoxyphenyl)oxiran-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(4-Methoxyphenyl)oxiran-2-yl]methanol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The methoxy group may also influence its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Hydroxyphenyl)oxiran-2-yl]methanol
  • [3-(4-Methylphenyl)oxiran-2-yl]methanol
  • [3-(4-Chlorophenyl)oxiran-2-yl]methanol

Uniqueness

[3-(4-Methoxyphenyl)oxiran-2-yl]methanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological interactions. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

IUPAC Name

[3-(4-methoxyphenyl)oxiran-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-8-4-2-7(3-5-8)10-9(6-11)13-10/h2-5,9-11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEWCYHYHOYFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101281092
Record name 2-Oxiranemethanol, 3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823871-42-6
Record name 2-Oxiranemethanol, 3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823871-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxiranemethanol, 3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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